molecular formula C19H24ClNS B12769116 Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride CAS No. 94915-41-0

Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride

Cat. No.: B12769116
CAS No.: 94915-41-0
M. Wt: 333.9 g/mol
InChI Key: QMQOKZNLRAUTJB-UHFFFAOYSA-N
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Description

Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNS. It is a derivative of thioxanthene, a tricyclic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a propylamine group and an isopropyl group attached to the thioxanthene core, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride typically involves the following steps:

    Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as diphenyl sulfide derivatives.

    Introduction of Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the thioxanthene core.

    Addition of Isopropyl Group: The isopropyl group is added through an alkylation reaction, where an isopropyl halide reacts with the intermediate compound.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thioxanthene derivatives.

    Substitution: Various substituted thioxanthene compounds with different functional groups.

Scientific Research Applications

Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and neurological conditions.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride can be compared with other similar compounds, such as:

    Thioxanthene Derivatives: Compounds like thiothixene and chlorprothixene share a similar thioxanthene core but differ in their substituents and pharmacological profiles.

    Phenothiazine Derivatives: These compounds, such as chlorpromazine and fluphenazine, have a similar tricyclic structure but contain a sulfur atom in a different position.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thioxanthene and phenothiazine derivatives.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.

Properties

CAS No.

94915-41-0

Molecular Formula

C19H24ClNS

Molecular Weight

333.9 g/mol

IUPAC Name

N-propan-2-yl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H23NS.ClH/c1-14(2)20-13-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,14-15,20H,7,10,13H2,1-2H3;1H

InChI Key

QMQOKZNLRAUTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl

Origin of Product

United States

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